molecular formula C7H7NO4S B1531064 5-Ethoxycarbonyl-thiazole-2-carboxylic acid CAS No. 1260386-63-7

5-Ethoxycarbonyl-thiazole-2-carboxylic acid

Cat. No. B1531064
CAS RN: 1260386-63-7
M. Wt: 201.2 g/mol
InChI Key: IWZNNURIYZUVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxycarbonyl-thiazole-2-carboxylic acid (5-ECTC) is an organic compound with a molecular formula of C7H7NO4S. It is a white, crystalline solid with a melting point of 159-161°C. 5-ECTC has been extensively studied for its potential applications in the fields of medicine and chemistry. This compound is found naturally in certain plant species and has been used for centuries in traditional Chinese medicine. In recent years, 5-ECTC has gained attention for its potential therapeutic applications and its ability to act as an inhibitor of several enzymes.

Scientific Research Applications

5-Ethoxycarbonyl-thiazole-2-carboxylic acid has been studied for its potential applications in the fields of medicine and chemistry. In medicine, 5-Ethoxycarbonyl-thiazole-2-carboxylic acid has been investigated for its potential therapeutic applications, including its ability to inhibit the growth of certain types of cancer cells. In addition, 5-Ethoxycarbonyl-thiazole-2-carboxylic acid has been studied for its potential to act as an inhibitor of several enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. In chemistry, 5-Ethoxycarbonyl-thiazole-2-carboxylic acid has been studied for its potential applications in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of 5-Ethoxycarbonyl-thiazole-2-carboxylic acid is not fully understood. It is believed that 5-Ethoxycarbonyl-thiazole-2-carboxylic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. It is believed that 5-Ethoxycarbonyl-thiazole-2-carboxylic acid blocks the activity of COX-2, thus reducing inflammation and pain. In addition, 5-Ethoxycarbonyl-thiazole-2-carboxylic acid has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are also involved in inflammation and pain.
Biochemical and Physiological Effects
5-Ethoxycarbonyl-thiazole-2-carboxylic acid has been studied for its potential biochemical and physiological effects. In animal studies, 5-Ethoxycarbonyl-thiazole-2-carboxylic acid has been shown to reduce inflammation and pain. In addition, 5-Ethoxycarbonyl-thiazole-2-carboxylic acid has been shown to reduce the production of certain inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 5-Ethoxycarbonyl-thiazole-2-carboxylic acid has also been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.

Advantages and Limitations for Lab Experiments

The use of 5-Ethoxycarbonyl-thiazole-2-carboxylic acid in lab experiments has several advantages. 5-Ethoxycarbonyl-thiazole-2-carboxylic acid is relatively inexpensive and easy to obtain. In addition, it is stable and can be stored at room temperature. However, there are some limitations to the use of 5-Ethoxycarbonyl-thiazole-2-carboxylic acid in lab experiments. 5-Ethoxycarbonyl-thiazole-2-carboxylic acid is not water soluble, which can make it difficult to work with in aqueous solutions. In addition, 5-Ethoxycarbonyl-thiazole-2-carboxylic acid is not soluble in many organic solvents, which can limit its use in certain types of experiments.

Future Directions

There are several potential future directions for 5-Ethoxycarbonyl-thiazole-2-carboxylic acid research. One potential direction is to further investigate the biochemical and physiological effects of 5-Ethoxycarbonyl-thiazole-2-carboxylic acid. In addition, further research could be conducted to investigate the potential therapeutic applications of 5-Ethoxycarbonyl-thiazole-2-carboxylic acid, such as its potential use as an anti-inflammatory agent. Finally, more research could be conducted to investigate the potential applications of 5-Ethoxycarbonyl-thiazole-2-carboxylic acid in the synthesis of other compounds.

properties

IUPAC Name

5-ethoxycarbonyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(11)4-3-8-5(13-4)6(9)10/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZNNURIYZUVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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